Kassinin

Description

Properties

IUPAC Name |

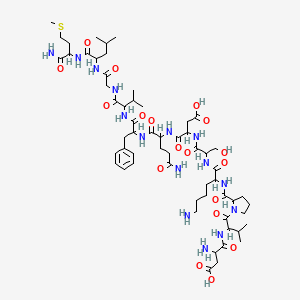

3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPETCPVNEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H95N15O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895029 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-82-1 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kassinin: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tachykinin peptide, Kassinin. It details its discovery from the skin of the African frog, Kassina senegalensis, and its historical significance in the broader context of neuropeptide research. The document elucidates its biochemical properties, including its amino acid sequence, and presents available quantitative data on its biological activity. Detailed experimental methodologies for its isolation, purification, and sequencing, representative of the techniques employed at the time of its discovery, are provided. Furthermore, this guide illustrates the key signaling pathway activated by this compound and outlines a general experimental workflow for the discovery of similar bioactive peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction and Historical Context

This compound is a dodecapeptide belonging to the tachykinin family of neuropeptides, first isolated from methanol extracts of the skin of the African frog, Kassina senegalensis.[1] Its discovery in 1977 by Anastasi, Montecucchi, Erspamer, and Visser was a significant milestone in neuropharmacology.[1] Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[2] The discovery of this compound from an amphibian source was particularly noteworthy as it preceded the identification of analogous tachykinin peptides in mammals, such as Substance K (now known as Neurokinin A) and Neuromedin K (now known as Neurokinin B).[3] This discovery highlighted the evolutionary conservation of these signaling molecules and established amphibian skin as a rich source of novel bioactive compounds.

The tachykinin family, named for their ability to induce rapid contractions in gut tissue, includes the well-known mammalian neuropeptide Substance P.[2] These peptides exert their effects by binding to a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3).[4][5] this compound has been shown to be selective for the NK2 receptor.[6]

Biochemical Properties and Biological Activity

Amino Acid Sequence and Structure

The primary structure of this compound was determined to be a dodecapeptide with the following amino acid sequence:

Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂

Like other tachykinins, it possesses the characteristic C-terminal amidated sequence essential for its biological activity.

Quantitative Biological Data

| Peptide | Tissue Preparation | Agonist Potency (pD₂) | Calculated EC₅₀ (nM) |

| This compound | Porcine Bladder Detrusor | 7.20 | 63.1 |

| This compound | Porcine Bladder Neck | 7.70 | 20.0 |

Data sourced from studies on the effects of natural tachykinins on porcine lower urinary tract smooth muscle.

The EC₅₀ values were calculated from the pD₂ values using the formula: EC₅₀ = 10(-pD₂) M.

Experimental Protocols

The following sections describe representative experimental protocols for the isolation and characterization of this compound, based on the methodologies available and described in the literature from the 1970s.

Collection and Extraction of Frog Skin Peptides

A modern adaptation of the collection of skin secretions is often performed to minimize harm to the animals.

Protocol for Collection of Skin Secretions:

-

Specimens of Kassina senegalensis are handled with care to minimize stress.

-

A mild electrical stimulation is applied to the dorsal skin surface to induce the release of skin secretions from granular glands.

-

The secretions are collected by rinsing the skin with deionized water into a chilled container.

-

The collected solution is then lyophilized (freeze-dried) to obtain a stable powder of the crude secretion.

Original Extraction Protocol (1970s):

-

The skins of Kassina senegalensis were collected and immediately immersed in methanol.

-

The methanolic solution containing the extracted peptides was then filtered to remove particulate matter.

-

The filtrate was concentrated under reduced pressure to yield a crude peptide extract.

Purification of this compound

The purification of this compound from the crude extract would have involved a series of chromatographic steps.

Representative Purification Protocol:

-

Gel Filtration Chromatography: The crude extract was first fractionated by size-exclusion chromatography on a Sephadex G-25 column. Elution was performed with an appropriate buffer (e.g., 0.1 M acetic acid). Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction).

-

Ion-Exchange Chromatography: Active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a CM-cellulose or DEAE-cellulose column. A salt gradient (e.g., 0 to 0.5 M NaCl in a buffered solution) was used to elute the bound peptides.

-

Paper Chromatography or Thin-Layer Chromatography (TLC): The final purification step often involved preparative paper chromatography or TLC to isolate the pure peptide.

Amino Acid Sequencing

The amino acid sequence of the purified this compound was determined using the Edman degradation method, a standard technique at the time.

Protocol for Edman Degradation:

-

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid was then cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid derivative.

-

Conversion and Identification: The ATZ-amino acid was extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. The specific PTH-amino acid was then identified by chromatography (e.g., thin-layer chromatography or gas chromatography).

-

Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process was repeated until the entire peptide sequence was determined.

-

Enzymatic Digestion: To confirm the sequence and to sequence longer peptides, the peptide was often cleaved into smaller fragments using specific proteases (e.g., trypsin, chymotrypsin). These fragments were then individually sequenced by Edman degradation, and the overlapping sequences were used to reconstruct the full-length peptide sequence.

Visualizations

Tachykinin Receptor Signaling Pathway

This compound, through its interaction with the NK2 receptor, activates a well-characterized intracellular signaling cascade. The following diagram illustrates this pathway.

Caption: Signal transduction pathway of this compound via the NK2 receptor.

Experimental Workflow for Bioactive Peptide Discovery

The discovery of this compound followed a general workflow that is still relevant for the identification of novel bioactive peptides from natural sources.

Caption: A generalized workflow for the discovery and characterization of bioactive peptides.

Conclusion

The discovery of this compound was a pivotal event that expanded our understanding of the tachykinin family of neuropeptides and their physiological roles. Its identification in an amphibian prior to its mammalian counterparts underscored the value of exploring natural sources for novel therapeutic leads. This technical guide has provided a detailed account of the history, biochemical properties, and biological activities of this compound, along with representative experimental protocols and visualizations of its signaling pathway and the workflow of its discovery. It is hoped that this comprehensive resource will be of significant value to the scientific community, particularly those involved in neuropeptide research and drug development.

References

- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Pharmacological Profile of Kassinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kassinin is a dodecapeptide originally isolated from the skin of the African frog, Kassina senegalensis. As a member of the tachykinin family of neuropeptides, it shares the characteristic C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. The discovery of this compound was a significant milestone, not only for expanding the known diversity of tachykinins but also for its instrumental role in the subsequent identification of endogenous mammalian tachykinins, Substance K (Neurokinin A) and Neurokinin K (Neurokinin B). This technical guide provides an in-depth overview of the origin, isolation, characterization, and pharmacological properties of this compound, with a focus on the experimental methodologies employed in its study.

Discovery and Origin

This compound was first isolated and characterized in 1977 by Anastasi, Erspamer, and their colleagues from methanol extracts of the skin of the African frog, Kassina senegalensis[1]. The skin of amphibians is a rich source of bioactive peptides, which often serve as a chemical defense mechanism. Like other tachykinins, this compound was identified based on its potent ability to induce rapid contractions of smooth muscle tissue[2].

The amino acid sequence of this compound was determined to be: Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ [3][4][5]

The discovery of this compound, an amphibian tachykinin with a valine residue in the variable 'X' position of the C-terminal motif, spurred researchers to investigate the possibility of similar peptides in mammals. This led to the isolation of Substance K and Neurokinin K, which also possess an aliphatic amino acid in this position, in contrast to the aromatic phenylalanine found in Substance P[6].

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ | [3][4][5] |

| Molecular Formula | C₅₉H₉₅N₁₅O₁₈S | |

| Molecular Weight | 1334.54 g/mol | |

| Classification | Tachykinin Peptide | [2][3] |

Experimental Protocols

Peptide Extraction and Isolation

The isolation of this compound from the skin of Kassina senegalensis serves as a representative workflow for the purification of bioactive peptides from amphibian skin secretions.

Workflow for this compound Isolation

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Skin Extraction: Fresh or dried skin from Kassina senegalensis is homogenized and extracted with methanol. This organic solvent is effective in solubilizing a wide range of peptides.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.

-

Solvent Evaporation: The methanol is removed from the supernatant, typically by rotary evaporation, to yield a crude extract.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is redissolved in an appropriate aqueous buffer and subjected to RP-HPLC. A C18 column is commonly used for the separation of peptides. A linear gradient of increasing acetonitrile concentration in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed to elute the peptides based on their hydrophobicity.

-

Fraction Collection and Bioassay: Fractions are collected at regular intervals and screened for biological activity using a smooth muscle bioassay, such as the guinea pig ileum preparation. Fractions that induce contraction are selected for further purification.

-

Final Purification: The active fractions may be subjected to one or more additional rounds of RP-HPLC under different gradient conditions to achieve homogeneity.

Amino Acid Sequencing

The primary structure of this compound was determined using Edman degradation.

Edman Degradation Workflow

Caption: The cyclical process of Edman degradation for peptide sequencing.

Methodology:

-

Coupling: The purified peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide.

-

Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step yields a thiazolinone derivative of the amino acid and the original peptide shortened by one residue.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, usually HPLC, by comparing its retention time to that of known standards.

-

Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.

Biological Activity and Quantitative Data

This compound exerts its biological effects by interacting with tachykinin receptors, which are G-protein coupled receptors (GPCRs). It exhibits a degree of selectivity for the NK2 and NK3 receptors over the NK1 receptor.

Smooth Muscle Contraction

This compound is a potent stimulator of smooth muscle contraction in various tissues. Its activity is often assessed in isolated organ bath preparations.

Quantitative Data on Smooth Muscle Contraction

| Tissue Preparation | Agonist | pD₂ (-log EC₅₀ M) | Reference |

| Porcine Bladder Detrusor | This compound | 7.20 | [7][8] |

| Porcine Bladder Neck | This compound | 7.70 | [7][8] |

pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Ion Transport

In amphibian skin, this compound has been shown to stimulate ion transport, which can be measured as an increase in the short-circuit current (SCC) in an Ussing chamber. This effect is attributed to the interaction with tachykinin receptors on the epithelial cells. This compound at a concentration of 1 µM has been shown to increase the short-circuit current in frog skin.

Receptor Binding Affinity

The affinity of this compound for the different tachykinin receptor subtypes can be determined through radioligand binding assays. This data is crucial for understanding its receptor selectivity profile.

Signaling Pathway

Tachykinin receptors, including those activated by this compound, are coupled to the Gq family of G-proteins. Activation of these receptors initiates a well-characterized signaling cascade.

Tachykinin Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via tachykinin receptors.

Pathway Description:

-

Receptor Binding: this compound binds to and activates its cognate tachykinin receptor (primarily NK2 and NK3) on the cell surface.

-

G-protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ Pathway: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream events, ultimately resulting in the characteristic physiological responses to this compound, such as smooth muscle contraction.

Conclusion

The discovery and study of this compound have been pivotal in the field of neuropeptide research. Originating from the skin secretions of an African frog, this tachykinin peptide not only expanded our understanding of the chemical diversity in the animal kingdom but also directly contributed to the discovery of a new class of mammalian tachykinins. The experimental methodologies employed in its isolation, sequencing, and pharmacological characterization have laid the groundwork for the investigation of numerous other bioactive peptides. For researchers and professionals in drug development, the story of this compound highlights the importance of natural products as a source of novel pharmacological tools and therapeutic leads. Further investigation into the specific receptor interactions and downstream signaling of this compound and its analogs may yet uncover new avenues for therapeutic intervention.

References

- 1. Amino acid composition and sequence of this compound, a tachykinin dodecapeptide from the skin of the African frog Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. qyaobio.com [qyaobio.com]

- 5. The sequence of this compound, a tachykinin dodecapeptide from the African fro.. [askfilo.com]

- 6. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of natural tachykinins on porcine lower urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Kassinin: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kassinin is a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis. As a member of the tachykinin family of neuropeptides, it exerts a range of biological effects, primarily through interaction with neurokinin receptors. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activities of this compound. It includes detailed summaries of its physicochemical properties, structural features determined by NMR spectroscopy, and its functional effects on various physiological systems. Experimental methodologies for peptide synthesis, purification, and biological assays are outlined, and the signaling pathways initiated by this compound are visually represented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinins and the development of novel therapeutics targeting their receptors.

Amino Acid Sequence and Physicochemical Properties

This compound is a dodecapeptide with the following amino acid sequence: H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂ [1][2]

This sequence is characterized by a C-terminal amidation, a common feature among tachykinin peptides that is crucial for their biological activity. The peptide also possesses the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, where X is an aliphatic amino acid (Val in the case of this compound), a hallmark of the tachykinin family.[3]

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₅N₁₅O₁₈S | [4] |

| Molecular Weight | 1334.54 g/mol | [4] |

| Amino Acid Composition | Asp (2), Val (2), Pro (1), Lys (1), Ser (1), Gln (1), Phe (1), Gly (1), Leu (1), Met (1) | [5] |

| Theoretical pI | 4.05 | N/A |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) | N/A |

Structure of this compound

The three-dimensional structure of this compound has been determined in a membrane-mimicking environment using solution Nuclear Magnetic Resonance (NMR) spectroscopy. The structure reveals key conformational features that are important for its interaction with tachykinin receptors.

NMR Spectroscopy and Structural Determination

The solution structure of this compound was determined in the presence of dodecylphosphocholine (DPC) micelles, which serve as a model for a lipid membrane environment. Two-dimensional ¹H-NMR techniques, including DQF-COSY, TOCSY, and NOESY, were employed to obtain distance and dihedral angle restraints. These restraints were then used in distance geometry and molecular dynamics calculations to generate a family of conformers representing the solution structure of the peptide.

| PDB ID | 1MYU |

| Method | Solution NMR |

| Solvent | DPC micelles |

| Number of Conformers | 20 |

| Selection Criteria | Structures with the least restraint violations |

Structural Features

In an aqueous solution, this compound adopts a largely extended and flexible conformation. However, in the presence of DPC micelles, it folds into a more defined structure characterized by an α-helical segment in the C-terminal region, spanning from Lys-4 to Met-12. The N-terminal region remains more flexible, adopting a turn-like conformation. This induced helical structure in a hydrophobic environment is a common feature of tachykinin peptides and is thought to be important for receptor binding and activation.

Experimental Protocols

Peptide Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis of this compound:

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide MBHA resin for C-terminal amidation) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Leu, Gly, Val, Phe, Gln, Asp, Ser, Lys, Pro, Val, Asp).

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove residual cleavage reagents and scavengers.

-

Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Peptide Purification

The crude this compound peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for RP-HPLC Purification of this compound:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be 5-60% Solvent B over 30-60 minutes.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the peptide of interest are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.

Mass Spectrometry Analysis

The identity of the synthesized and purified this compound is confirmed by mass spectrometry.

Expected Mass: The theoretical monoisotopic mass of this compound (C₅₉H₉₅N₁₅O₁₈S) is 1333.67 Da. Mass spectrometry analysis should yield a major peak corresponding to this mass.

Biological Activity and Receptor Interactions

This compound, as a tachykinin, exerts its biological effects by interacting with G protein-coupled receptors (GPCRs), specifically the neurokinin (NK) receptors. It displays a preference for the NK2 receptor.

Receptor Binding Affinity

| Receptor | Relative Affinity/Potency |

| NK1 | Low |

| NK2 | High |

| NK3 | Moderate |

Functional Activity

This compound has been shown to have potent contractile effects on various smooth muscle preparations, a characteristic action of tachykinins mediated through NK2 receptors.

| Tissue Preparation | Agonist | pD₂ (-log EC₅₀) | Reference |

| Porcine bladder detrusor | This compound | 7.20 | [2][6] |

| Porcine bladder neck | This compound | 7.70 | [2][6] |

Signaling Pathway

Upon binding to the NK2 receptor, this compound initiates a cascade of intracellular signaling events. The NK2 receptor is coupled to G proteins of the Gq/11 family.

-

Receptor Activation: Binding of this compound to the NK2 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Biological Assays

Objective: To determine the binding affinity of this compound for tachykinin receptors.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK1, NK2, or NK3 receptor.

-

Radioligand: Use a radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

General Protocol:

-

Cell Culture: Culture cells expressing the NK2 receptor on a suitable plate (e.g., 96-well black-walled, clear-bottom plate).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Plot the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is a well-characterized tachykinin peptide with a defined amino acid sequence and three-dimensional structure. Its preferential activity at the NK2 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the structure-activity relationships, pharmacology, and therapeutic potential of this compound and related tachykinin analogs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Kassinin: A Technical Guide to its Genetic Blueprint, Precursor Protein, and Cellular Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the identification, characterization, and cellular signaling pathways of Kassinin, a tachykinin neuropeptide originally isolated from the skin of the African frog Kassina senegalensis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular biology and pharmacology of tachykinins and their potential as therapeutic targets.

Introduction to this compound

This compound is a member of the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aliphatic or aromatic amino acid.[1][2] First identified in the skin secretions of Kassina senegalensis, this compound has been shown to be a potent bioactive peptide with effects on smooth muscle contraction.[3][4] Its discovery has spurred further research into the diversity and physiological roles of tachykinins in both amphibians and mammals.[5]

Identification and Characterization of the this compound Gene and Precursor Protein

The identification of the gene encoding this compound and its precursor protein was achieved through molecular cloning techniques applied to a cDNA library constructed from the skin of Kassina senegalensis. This process allowed for the elucidation of the full-length precursor protein, which contains the this compound peptide sequence flanked by proteolytic cleavage sites.

Amino Acid Sequence of this compound

The primary amino acid sequence of this compound is Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2.[6]

This compound Precursor Protein

The this compound precursor protein, as deduced from the cloned cDNA, is a larger polypeptide that undergoes post-translational processing to release the mature this compound peptide. The precursor contains a signal peptide, which directs the protein for secretion, followed by the propeptide region containing the this compound sequence. The mature this compound peptide is liberated by the action of specific proteases that recognize and cleave at basic amino acid residues flanking the peptide sequence.

Quantitative Data

The biological activity of this compound has been quantified in various bioassays, providing insights into its potency and receptor interactions.

| Parameter | Value | Tissue/System | Reference |

| pD2 (Smooth Muscle Contraction) | 7.20 | Porcine Bladder Detrusor | [1] |

| pD2 (Smooth Muscle Contraction) | 7.70 | Porcine Bladder Neck | [1] |

| Short-Circuit Current Increase | 26.13 ± 1.53 μΑ/cm² | Frog Skin | [6] |

Experimental Protocols

Molecular Cloning of the this compound Precursor cDNA

The following outlines a generalized protocol for the cloning of the this compound precursor cDNA from Kassina senegalensis skin.

-

RNA Extraction: Total RNA is extracted from the skin tissue of Kassina senegalensis using standard methods such as guanidinium thiocyanate-phenol-chloroform extraction.

-

mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA pool by affinity chromatography using oligo(dT)-cellulose, which selectively binds the poly(A) tails of mRNA molecules.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA template using reverse transcriptase and an oligo(dT) primer. The second strand is then synthesized using DNA polymerase I and RNase H.

-

cDNA Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as a plasmid or bacteriophage, to generate a cDNA library.

-

Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on a partial amino acid sequence of this compound. Positive clones are then isolated and sequenced to identify the full-length cDNA encoding the this compound precursor.

Peptide Sequencing of this compound

The amino acid sequence of this compound was originally determined using a combination of Edman degradation and enzymatic cleavage followed by amino acid analysis.

-

Purification: this compound is purified from frog skin secretions using multi-step high-performance liquid chromatography (HPLC).

-

Amino Acid Analysis: The purified peptide is hydrolyzed to its constituent amino acids, which are then identified and quantified.

-

N-terminal Sequencing: The N-terminal amino acid is identified using Edman degradation.

-

Enzymatic Cleavage and Fragment Analysis: The peptide is cleaved into smaller fragments using specific proteases (e.g., trypsin, chymotrypsin). The resulting fragments are purified by HPLC and their amino acid sequences are determined by Edman degradation. The overlapping sequences of the fragments are then used to deduce the complete amino acid sequence of the intact peptide.

Receptor Binding Assay

To determine the binding affinity of this compound for its receptors, competitive radioligand binding assays are performed.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the tachykinin receptors (NK1, NK2, NK3).

-

Radioligand Binding: The membranes are incubated with a radiolabeled tachykinin ligand (e.g., [³H]Substance P) in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

This compound, as a tachykinin, exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, and NK3).[7][8][9] The binding of this compound to its receptor initiates a cascade of intracellular signaling events.

Conclusion

This compound serves as a valuable model for understanding the molecular diversity and physiological functions of the tachykinin family of neuropeptides. The identification of its gene and precursor protein has provided critical insights into the biosynthesis of these important signaling molecules. Further research into the specific receptor interactions and downstream signaling pathways of this compound will undoubtedly contribute to the development of novel therapeutic agents targeting tachykinin receptors for a variety of pathological conditions.

References

- 1. Fisheries and Aquatic Sciences [e-fas.org]

- 2. youtube.com [youtube.com]

- 3. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. cDNA Library Construction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of cDNA libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Kassinin in Kassina senegalensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kassinin, a dodecapeptide tachykinin native to the skin secretions of the African running frog, Kassina senegalensis, represents a significant area of interest in neuropeptide research. As a member of the tachykinin family, it shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[1] This technical guide provides a comprehensive overview of the known physiological roles of this compound, with a specific focus on its functions within its native species, Kassina senegalensis. While much of the research has utilized heterologous systems, this paper synthesizes the available data to infer its physiological significance in the frog. This document details its effects on smooth muscle and ion transport, outlines plausible experimental methodologies for its study, and presents its putative signaling pathway. The information herein is intended to serve as a foundational resource for researchers in pharmacology, physiology, and drug development exploring the therapeutic potential of this potent neuropeptide.

Introduction

The skin secretions of amphibians are a rich source of bioactive peptides, serving functions from defense against predators to antimicrobial protection.[2][3] Kassina senegalensis, the Senegal running frog, secretes a variety of these peptides, among which is the tachykinin, this compound.[4][5] Tachykinins are a family of neuropeptides known for their rapid effects on smooth muscle contraction.[1] this compound is specifically noted for its potent activity, which in mammals, shows a preference for the NK2 receptor.[6] However, in amphibians, its actions appear to be mediated through NK1-like receptors.[6][7] This guide explores the physiological roles of this compound in K. senegalensis, covering its effects on various tissues and the underlying molecular mechanisms.

Physiological Effects of this compound

The primary physiological effects of this compound that have been characterized, primarily in frog models, are its influence on smooth muscle contractility and ion transport across epithelial tissues. These actions suggest a role for this compound in regulating physiological processes such as glandular secretion and maintaining osmotic balance.

Effects on Smooth Muscle

While specific studies on the smooth muscle of Kassina senegalensis are limited, research on other amphibian and mammalian tissues demonstrates that this compound is a potent modulator of smooth muscle tone. It is known to be particularly effective at contracting smooth muscle tissue.[4] This suggests a likely role in regulating the contractility of organs such as the bladder and gastrointestinal tract in K. senegalensis.

Stimulation of Ion Transport in Frog Skin

A key physiological role of this compound in frogs is the stimulation of ion transport across the skin.[6][7] This is a vital function for amphibians, which rely on their skin for respiration and osmoregulation. Studies on frog skin have shown that this compound increases the short-circuit current (SCC), an indicator of net ion transport.[6] This effect is mediated by NK1-like receptors.[6][7] The rank order of potency for various tachykinins in stimulating SCC in frog skin is as follows: PG-KI > Uperolein > Hylambatin > this compound > Phyllomedusin > [Sar9-Met(O2)11]-Substance P > Ranatachykinin A > Physalaemin > Ranakinin > Substance P and Eledoisin >> Neurokinin A.[7]

Quantitative Data on the Bioactivity of Peptides from Kassina senegalensis

The following tables summarize the available quantitative data on the biological activity of this compound and other peptides isolated from Kassina senegalensis. It is important to note that much of this data is derived from studies on non-native tissues, which is a common practice in the initial characterization of novel peptides.

| Peptide | Bioactivity | Preparation | EC50 | Reference |

| This compound | Stimulation of Corticosteroid Secretion | Perifused frog adrenal slices | Less potent than SP, NKA, and NKB | [8] |

| Kassorin M | Smooth Muscle Contraction | Guinea pig urinary bladder | 4.66 nM | [9] |

| Kassinakinin S | Histamine Release | Rat peritoneal mast cells | 6 µM | [10] |

| Senegalin | Smooth Muscle Contraction | Rat urinary bladder | 2.9 nM | |

| Senegalin | Smooth Muscle Relaxation | Rat tail artery | 37.7 nM |

Table 1: Myotropic and Secretagogue Activity of Peptides from Kassina senegalensis.

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Kassorin S | Staphylococcus aureus | - |

| Senegalin | Staphylococcus aureus | 50 µM |

| Senegalin | Candida albicans | 150 µM |

Table 2: Antimicrobial Activity of Peptides from Kassina senegalensis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's physiological role.

Peptide Isolation from Kassina senegalensis Skin Secretion

-

Secretion Collection: Mild transdermal electrical stimulation is applied to the dorsal skin of K. senegalensis to induce the release of skin secretions.[2] The secretions are collected by rinsing the skin with deionized water into a chilled container.

-

Lyophilization: The collected secretion is then freeze-dried to remove water and preserve the peptides.

-

Purification: The lyophilized powder is reconstituted in an appropriate buffer and subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the peptide components.

-

Analysis: The fractions containing peptides are analyzed using MALDI-TOF mass spectrometry to determine their molecular weights and subsequently sequenced using techniques like Edman degradation or tandem mass spectrometry.[11]

Isolated Smooth Muscle Assay

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., from the frog bladder or intestine) is dissected and mounted in an organ bath containing an appropriate physiological saline solution (e.g., Ringer's solution), maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.

-

Drug Application: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting changes in muscle tension are recorded.

-

Data Analysis: Dose-response curves are constructed by plotting the change in tension against the logarithm of the this compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.

Measurement of Ion Transport in Frog Skin (Ussing Chamber)

-

Skin Preparation: A piece of ventral skin from a frog is excised and mounted between two halves of an Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

-

Electrophysiological Recordings: Each side of the chamber is filled with Ringer's solution. The transepithelial potential difference is clamped to 0 mV using a voltage clamp apparatus, and the resulting short-circuit current (SCC) is continuously measured.

-

Peptide Application: this compound is added to the serosal side of the skin preparation, and the change in SCC is recorded.

-

Data Analysis: The change in SCC following the application of this compound provides a measure of the net ion transport stimulated by the peptide.

Signaling Pathways and Mechanisms of Action

This compound, as a tachykinin, is expected to exert its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. In amphibians, this compound appears to preferentially activate NK1-like tachykinin receptors.[6][7]

Proposed Signaling Pathway for this compound in Frog Skin

The binding of this compound to the NK1-like receptor is hypothesized to activate the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and activation of PKC are key events that lead to the observed physiological responses, such as smooth muscle contraction and changes in ion channel activity.

Experimental and Logical Workflow

The study of this compound's physiological role follows a logical progression from isolation and characterization to functional analysis.

Conclusion

This compound is a potent tachykinin peptide from the skin secretions of Kassina senegalensis with significant physiological effects, most notably on smooth muscle and ion transport. While a substantial amount of research has been conducted on its bioactivity, a clear gap exists in the literature regarding its specific roles within its native species. The available data strongly suggest that this compound acts via NK1-like receptors in frogs, initiating a canonical Gq-PLC signaling cascade. Future research should focus on characterizing the this compound receptor in K. senegalensis and quantifying the physiological effects of this compound on the frog's own tissues. Such studies will not only enhance our understanding of amphibian physiology but also provide a more solid foundation for the development of this compound-based therapeutics. This guide provides a framework for these future investigations and summarizes the current state of knowledge for researchers in the field.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Antimicrobial Peptide (Kassinatuerin-3) Isolated from the Skin Secretion of the African Frog, Kassina senegalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Kassina senegalensis - Wikipedia [en.wikipedia.org]

- 6. Eledoisin and this compound, but not Enterothis compound, stimulate ion transport in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of tachykinins on the ion transport across the frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemical distribution, biochemical characterization, and biological action of tachykinins in the frog adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kassorins: novel innate immune system peptides from skin secretions of the African hyperoliid frogs, Kassina maculata and Kassina senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kassinakinin S: a novel histamine-releasing heptadecapeptide from frog (Kassina senegalensis) skin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Amphibian Peptide Kassinin: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Kassinin, a tachykinin peptide originally isolated from the skin of the African frog Kassina senegalensis. This guide details its interaction with tachykinin receptors, the subsequent signaling cascades, and its physiological effects, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

This compound, a member of the tachykinin family of neuropeptides, is characterized by the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2, where X is an aliphatic amino acid (Val in the case of this compound).[1] In mammals, this compound exhibits a pharmacological profile that closely resembles that of the endogenous tachykinin, Substance K (also known as Neurokinin A).[2][3] Its actions are mediated through binding to and activation of G protein-coupled tachykinin receptors, with a notable preference for the Neurokinin 2 (NK2) receptor subtype.

Receptor Binding and Functional Potency

This compound's interaction with the three main subtypes of tachykinin receptors (NK1, NK2, and NK3) has been a subject of pharmacological investigation. While comprehensive binding affinity (Ki) and functional potency (EC50) data for this compound across all three human receptor subtypes in a single study is limited, the available information from various studies, often in non-human tissues or cell lines, consistently points towards its selectivity for the NK2 receptor.

For instance, studies on the human NK3 receptor expressed in CHO cells have determined a pIC50 value for this compound in the range of 6.7 – 7.0.[4] This indicates a moderate affinity for the NK3 receptor. In functional assays, such as those measuring smooth muscle contraction, this compound has been shown to be a potent agonist. For example, synthetic this compound and its analog, (Thr2, Ile9)-kassinin, induce contractions in rat urinary bladder smooth muscle at nanomolar concentrations.[1] The pharmacological activity of this compound and its mammalian counterpart, Substance K, has been demonstrated to be more potent than Substance P in certain preparations, further suggesting a preference for receptors other than the NK1 receptor, for which Substance P has the highest affinity.[2]

Table 1: Summary of this compound Receptor Interaction Data

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| Human NK3 | pIC50 | 6.7 - 7.0 | Recombinant CHO cells | [4] |

| Rat NK2 | Potency | Nanomolar range | Urinary Bladder | [1] |

Signaling Pathways

Upon binding to its preferred NK2 receptor, this compound initiates a cascade of intracellular events typical for Gq/11 protein-coupled receptors. This signaling pathway is crucial for its physiological effects.

Caption: this compound signaling pathway via the NK2 receptor.

The binding of this compound to the NK2 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, most notably the contraction of smooth muscle cells.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or Kd) of this compound for tachykinin receptors.

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (NK1, NK2, or NK3).

-

Incubation: A fixed concentration of a radiolabeled tachykinin (e.g., [3H]Substance P for NK1, [125I]-Neurokinin A for NK2) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to construct a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct consequence of PLC activation, to determine the potency (EC50) of this compound.

Methodology:

-

Cell Culture and Labeling: Cells expressing the target tachykinin receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Extraction and Separation: The reaction is stopped, and the generated [3H]inositol phosphates are extracted and separated from free [3H]inositol using anion-exchange chromatography.

-

Quantification: The amount of [3H]inositol phosphates is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of IP accumulation against the concentration of this compound, from which the EC50 value is determined.

Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle tissue.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat urinary bladder) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Stimulation: After an equilibration period, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The resulting contractions are recorded, and a concentration-response curve is constructed to determine the EC50 and the maximum contractile response (Emax).

Conclusion

This compound exerts its biological effects primarily through the activation of tachykinin NK2 receptors, leading to the stimulation of the phospholipase C signaling pathway and subsequent physiological responses such as smooth muscle contraction. The detailed understanding of its mechanism of action, supported by quantitative pharmacological data and robust experimental protocols, provides a valuable resource for the scientific community engaged in neuropeptide research and the development of novel therapeutics targeting the tachykinin system.

References

- 1. Kassina senegalensis skin tachykinins: molecular cloning of this compound and (Thr2, Ile9)-kassinin biosynthetic precursor cDNAs and comparative bioactivity of mature tachykinins on the smooth muscle of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance K: a novel mammalian tachykinin that differs from substance P in its pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

Kassinin signaling pathways and second messengers

An In-depth Technical Guide to Kassinin Signaling Pathways and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides.[1] In mammals, this compound and its analogs, such as neurokinin A (formerly substance K) and neurokinin B (formerly neuromedin K), primarily exert their effects through the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, with a notable preference for the NK2 receptor.[2][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating the physiological roles of tachykinins and for the development of novel therapeutics targeting conditions like inflammatory diseases, pain, and gastrointestinal disorders.[5][6] This guide provides a detailed overview of the core signaling pathways activated by this compound, a summary of its functional potency, and comprehensive protocols for key experimental assays used to study its activity.

Core Signaling Pathways

Activation of tachykinin receptors by this compound initiates signaling through multiple G-protein-dependent pathways. The primary and most well-characterized pathway involves the Gαq protein, leading to the activation of phospholipase C. However, coupling to other G-proteins, such as Gαs, can also occur, often in a cell-type-specific manner.[5]

The Gαq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for this compound, particularly through the NK2 receptor, is mediated by the Gαq family of G-proteins.[6] This cascade results in the generation of two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Receptor Activation: this compound binds to the NK2 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

-

PLC Activation: The Gαq-GTP subunit activates phospholipase C-beta (PLCβ).

-

Second Messenger Generation: Activated PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[6]

-

Downstream Effects:

-

IP₃ and Calcium Mobilization: IP₃, a soluble molecule, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide range of cellular functions.

-

Figure 1: this compound signaling via the canonical Gαq/PLC pathway.

The Gαs/Adenylyl Cyclase (AC) Pathway

While less common, tachykinin receptors can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] This signaling route is often considered a secondary or alternative pathway.

-

Receptor-G Protein Interaction: this compound binds to the NK2 receptor, which couples to a Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Downstream Effects: Active PKA phosphorylates various cellular proteins, including transcription factors, influencing gene expression and other cellular processes.

References

- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin induced inositol phosphate production in guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of tachykinins on inositol phospholipid hydrolysis in slices of hamster urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kassinin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Kassinin with tachykinin receptors. The document is structured to offer detailed insights into the quantitative aspects of these interactions, the experimental methodologies employed for their characterization, and the associated intracellular signaling cascades.

Introduction to this compound and Tachykinin Receptors

This compound is a dodecapeptide first isolated from the skin of the African frog Kassina senegalensis. It belongs to the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2.[1] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3] These peptides exert their physiological effects by binding to a class of G-protein coupled receptors (GPCRs) known as tachykinin receptors, of which there are three main subtypes: NK1, NK2, and NK3.[1][4] While SP, NKA, and NKB are the endogenous ligands for these receptors in mammals, this compound, as an amphibian tachykinin, also demonstrates significant interaction.[3]

The study of this compound's binding properties is crucial for understanding the structure-activity relationships of tachykinin receptors and for the development of novel therapeutic agents targeting these receptors, which are implicated in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[5][6]

Quantitative Analysis of Tachykinin Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development, typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While specific quantitative binding data for this compound across all tachykinin receptor subtypes is not extensively documented in publicly available literature, this section provides a comparative summary of the binding affinities of the primary endogenous mammalian tachykinins. This data serves as a crucial reference for contextualizing the potential binding characteristics of this compound.

| Ligand | Receptor Subtype | Binding Affinity Parameter | Value (nM) | Species |

| Substance P | NK1 | Kd | 0.17 | Rat |

| NK1 | IC50 | > NK1 affinity than NKA & NKB | Mammalian | |

| Neurokinin A | NK2 | Kd | 3.4 | Rat |

| NK2 | pIC50 | 8.4-9.5 | Rat | |

| Neurokinin B | NK3 | IC50 | ~8 | COS-7 cells (transient) |

| NK3 | IC50 | 240 | CHO cells (stable) |

Note: The affinity of tachykinin receptor antagonists can also provide insights. For example, the NK2 selective antagonist SR 48968 inhibits binding to human and guinea pig NK3 receptors with Ki values of 287 nM and 205 nM, respectively.[7] It is important to note that binding affinities can vary significantly depending on the species and the specific experimental conditions.[7][8]

Kinetics of Tachykinin Receptor Binding

The kinetics of ligand-receptor binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic understanding of the interaction. These parameters are fundamental to determining the residence time of a drug on its target, a factor that can significantly influence its pharmacological effect.

Experimental Protocols for Characterizing Receptor Binding

The determination of binding affinity and kinetics relies on robust experimental methodologies. The following section details a generalized protocol for a radioligand competition binding assay, a gold-standard technique for these measurements.

Protocol: Radioligand Competition Binding Assay for Tachykinin Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific tachykinin receptor subtype.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the tachykinin receptor of interest (e.g., CHO-K1 cells expressing human NK1, NK2, or NK3 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [¹²⁵I]Bolton-Hunter Substance P for NK1 receptors).

-

Unlabeled Ligand (Competitor): The compound whose binding affinity is to be determined (e.g., this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled competitor (this compound).

-

A fixed amount of cell membrane preparation.

-

-

Include control tubes for:

-

Total Binding: Contains radioligand and membranes, but no competitor.

-

Non-specific Binding: Contains radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.

-

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a percentage of the control (binding in the absence of competitor) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Tachykinin Receptors

Upon agonist binding, tachykinin receptors, being GPCRs, initiate intracellular signaling cascades that mediate the physiological effects of the tachykinins. The primary signaling pathways involve the activation of Gq/11 and Gs proteins.

NK1 Receptor Signaling

Activation of the NK1 receptor by agonists like Substance P (and this compound) primarily couples to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway. In some cellular contexts, the NK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase (AC) and the production of cyclic AMP (cAMP).

NK2 Receptor Signaling

Similar to the NK1 receptor, the NK2 receptor, when activated by agonists like Neurokinin A, primarily couples to Gq/11, initiating the PLC-IP3/DAG pathway. There is also evidence for NK2 receptor coupling to Gs, leading to cAMP production. The downstream consequences of NK2 receptor activation often involve smooth muscle contraction.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Conclusion

This technical guide has provided a detailed overview of the current understanding of this compound's interaction with tachykinin receptors. While specific quantitative binding and kinetic data for this compound remain to be fully elucidated, the comparative data for endogenous tachykinins, coupled with detailed experimental protocols and an understanding of the downstream signaling pathways, offer a solid foundation for researchers and drug development professionals. Further investigation into the precise binding characteristics of this compound will undoubtedly contribute to a more complete picture of tachykinin receptor pharmacology and may pave the way for the development of novel therapeutic interventions.

References

- 1. Reactome | Tachykinin receptors bind tachykinins [reactome.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. "this compound" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Kassinin's Interaction with Tachykinin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kassinin, a dodecapeptide originally isolated from the skin of the African frog Kassina senegalensis, is a member of the tachykinin family of neuropeptides. Like other tachykinins, this compound exerts its biological effects through interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors NK1, NK2, and NK3. This technical guide provides a comprehensive overview of the binding characteristics and signaling pathways associated with this compound's interaction with these receptor subtypes, intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Tachykinin Receptor Subtypes and this compound Binding Affinity

Tachykinin receptors are classified into three main subtypes: NK1, NK2, and NK3, each with a preferential endogenous ligand (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3). This compound, while not an endogenous mammalian ligand, exhibits a distinct binding profile across these receptor subtypes.

Quantitative Binding Data

Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, the ability of an unlabeled ligand, such as this compound, to displace a radiolabeled ligand from the receptor is measured. The resulting data is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Studies have shown that this compound displays a preferential binding affinity for the NK2 receptor.[1] The following table summarizes the available quantitative data on the binding affinity of this compound for the three tachykinin receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Tissue/Cell Line |